molecular formula C16H17N5S2 B12030335 5-[4-(dimethylamino)phenyl]-4-{[(E)-(3-methyl-2-thienyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide

5-[4-(dimethylamino)phenyl]-4-{[(E)-(3-methyl-2-thienyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide

Cat. No.: B12030335
M. Wt: 343.5 g/mol
InChI Key: AVDHCGVFSPPNKF-LICLKQGHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(dimethylamino)phenyl]-4-{[(E)-(3-methyl-2-thienyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide typically involves multiple steps. One common method includes the reaction of 4-(dimethylamino)benzaldehyde with 3-methyl-2-thiophenecarboxaldehyde in the presence of a base to form the intermediate Schiff base. This intermediate is then reacted with 4-amino-1,2,4-triazole under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research and limited commercial applications. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for larger quantities.

Chemical Reactions Analysis

Types of Reactions

5-[4-(dimethylamino)phenyl]-4-{[(E)-(3-methyl-2-thienyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can regenerate the amine from the Schiff base .

Scientific Research Applications

5-[4-(dimethylamino)phenyl]-4-{[(E)-(3-methyl-2-thienyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[4-(dimethylamino)phenyl]-4-{[(E)-(3-methyl-2-thienyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-[4-(dimethylamino)phenyl]-4-{[(E)-(3-methyl-2-thienyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide lies in its specific combination of functional groups and the resulting biological activities.

Properties

Molecular Formula

C16H17N5S2

Molecular Weight

343.5 g/mol

IUPAC Name

3-[4-(dimethylamino)phenyl]-4-[(E)-(3-methylthiophen-2-yl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C16H17N5S2/c1-11-8-9-23-14(11)10-17-21-15(18-19-16(21)22)12-4-6-13(7-5-12)20(2)3/h4-10H,1-3H3,(H,19,22)/b17-10+

InChI Key

AVDHCGVFSPPNKF-LICLKQGHSA-N

Isomeric SMILES

CC1=C(SC=C1)/C=N/N2C(=NNC2=S)C3=CC=C(C=C3)N(C)C

Canonical SMILES

CC1=C(SC=C1)C=NN2C(=NNC2=S)C3=CC=C(C=C3)N(C)C

Origin of Product

United States

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